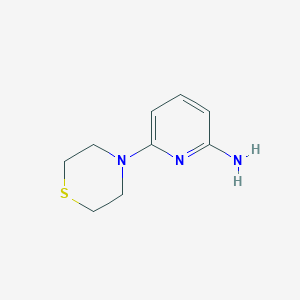
6-Thiomorpholin-4-ylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Thiomorpholin-4-ylpyridin-2-amine is a useful research compound. Its molecular formula is C9H13N3S and its molecular weight is 195.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optical and Electronic Properties
- Structure-Dependent Optical Properties : A study investigated the optical properties of compounds with nitrogen-based π-deficient heterocycles, including derivatives of 6-Thiomorpholin-4-ylpyridin-2-amine. These compounds exhibit structure-dependent fluorescence in both solution and solid states, demonstrating potential applications in electronic and photonic devices due to their redox, UV–Vis absorption, and emission properties (Palion-Gazda et al., 2019).
Chemical Synthesis and Reactivity
- N-(Organylmethylidene)bis(chloromethylidene)thiomorpholin-4-amines and -selenomorpholin-4-amines : The synthesis of these compounds through the reaction of bis(chloromethylidene)thiomorpholin-4-amine showcases the chemical reactivity and potential for creating a variety of derivatives for further chemical studies or applications in materials science (Martynov et al., 2013).
Biological Activities
- Antimicrobial and Antiurease Activities : Morpholine derivatives, including those based on this compound, have been synthesized and evaluated for their antimicrobial and antiurease activities. Some of these compounds show promise in high concentrations against certain microbial strains and enzymes, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2012).
Chemical Sensors and Detection
- Fluorescent Chemosensors for Nerve Agent Mimics : Derivatives have been developed as chemosensors for detecting nerve agent mimics, demonstrating the versatility of this compound in creating sensors with potential applications in security and environmental monitoring (Cai et al., 2017).
Transdermal Permeation Enhancers
- Activity as Transdermal Permeation Enhancers : Certain derivatives have been tested for their effectiveness in enhancing the permeation of drugs through the skin, a crucial aspect of topical pharmaceutical formulations. These studies indicate potential applications in improving the delivery of drugs through the skin, enhancing both efficacy and patient compliance (Farsa et al., 2010).
Safety and Hazards
The safety information for 6-Thiomorpholin-4-ylpyridin-2-amine includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . The compound is labeled with the GHS05 and GHS07 pictograms .
Wirkmechanismus
Target of Action
Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have been reported to show anticancer properties .
Mode of Action
It is known that many pyrimidine derivatives exert their effects by interacting with various cellular targets, leading to changes in cellular function .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Eigenschaften
IUPAC Name |
6-thiomorpholin-4-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEGOGXAFYAVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2525124.png)
![17-[(Cyclopropylcarbonyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2525125.png)
![ethyl 2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2525126.png)
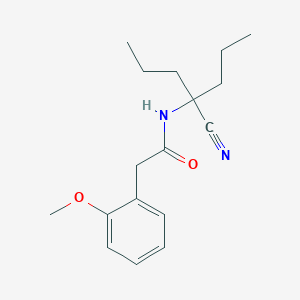
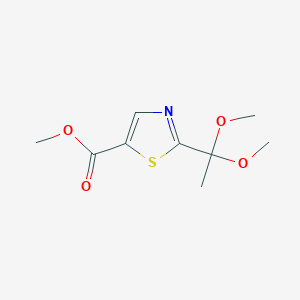
![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2525131.png)
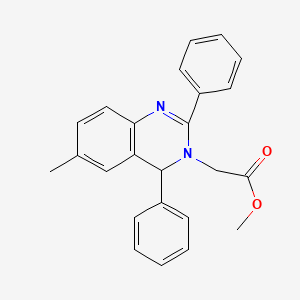
![Dimethyl 5-{bis[(4-chloroanilino)carbonyl]amino}-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2525136.png)
![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B2525137.png)
![[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine](/img/structure/B2525140.png)
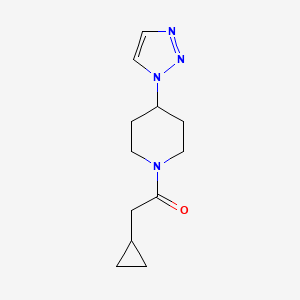
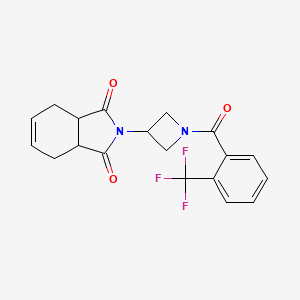

![3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B2525146.png)
